molecular formula C18H16N2O2S B2736865 1-Methyl-3'-(3-methylphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione CAS No. 894564-55-7

1-Methyl-3'-(3-methylphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione

Cat. No.: B2736865
CAS No.: 894564-55-7
M. Wt: 324.4
InChI Key: ROXRHEAIKICFJP-UHFFFAOYSA-N
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Description

1’-Methyl-3-(3-methylphenyl)spiro[1,3-thiazolidine-2,3’-indole]-2’,4-dione is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound features an indole moiety, which is a significant heterocyclic system found in many natural products and pharmaceuticals . The presence of the thiazolidine ring adds to its chemical diversity and potential biological activity .

Preparation Methods

The synthesis of 1’-Methyl-3-(3-methylphenyl)spiro[1,3-thiazolidine-2,3’-indole]-2’,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may vary, but they generally follow similar principles with optimizations for yield and purity.

Chemical Reactions Analysis

1’-Methyl-3-(3-methylphenyl)spiro[1,3-thiazolidine-2,3’-indole]-2’,4-dione undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism by which 1’-Methyl-3-(3-methylphenyl)spiro[1,3-thiazolidine-2’,4-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The indole moiety is known to bind with high affinity to various receptors, influencing biological pathways . The thiazolidine ring may also contribute to its activity by interacting with different molecular sites .

Properties

IUPAC Name

1'-methyl-3-(3-methylphenyl)spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S/c1-12-6-5-7-13(10-12)20-16(21)11-23-18(20)14-8-3-4-9-15(14)19(2)17(18)22/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROXRHEAIKICFJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)CSC23C4=CC=CC=C4N(C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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